Cas no 1518421-00-5 (5-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline)

5-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質
名前と識別子
-
- 5-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline
- Isoquinoline, 1,2,3,4-tetrahydro-5-(2-thienyl)-
- EN300-1476965
- 1518421-00-5
- 5-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline
- A1-13297
-
- インチ: 1S/C13H13NS/c1-3-10-9-14-7-6-11(10)12(4-1)13-5-2-8-15-13/h1-5,8,14H,6-7,9H2
- InChIKey: CCCHBVUGKYEHDZ-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C(C3SC=CC=3)=CC=C2)CCN1
計算された属性
- せいみつぶんしりょう: 215.07687059g/mol
- どういたいしつりょう: 215.07687059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
5-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1476965-1000mg |
5-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline |
1518421-00-5 | 1000mg |
$914.0 | 2023-09-29 | ||
Enamine | EN300-1476965-100mg |
5-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline |
1518421-00-5 | 100mg |
$804.0 | 2023-09-29 | ||
Enamine | EN300-1476965-50mg |
5-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline |
1518421-00-5 | 50mg |
$768.0 | 2023-09-29 | ||
Enamine | EN300-1476965-5000mg |
5-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline |
1518421-00-5 | 5000mg |
$2650.0 | 2023-09-29 | ||
Enamine | EN300-1476965-1.0g |
5-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline |
1518421-00-5 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1476965-250mg |
5-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline |
1518421-00-5 | 250mg |
$840.0 | 2023-09-29 | ||
Enamine | EN300-1476965-2500mg |
5-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline |
1518421-00-5 | 2500mg |
$1791.0 | 2023-09-29 | ||
Enamine | EN300-1476965-500mg |
5-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline |
1518421-00-5 | 500mg |
$877.0 | 2023-09-29 | ||
Enamine | EN300-1476965-10000mg |
5-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline |
1518421-00-5 | 10000mg |
$3929.0 | 2023-09-29 |
5-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline 関連文献
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
5-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinolineに関する追加情報
5-(Thiophen-2-yl)-1,2,3,4-Tetrahydroisoquinoline: A Comprehensive Overview
5-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline, also known by its CAS registry number CAS 1518421-00-5, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of tetrahydroisoquinoline, a class of molecules known for their structural versatility and biological activity. The presence of the thiophene ring at the 5-position introduces unique electronic and steric properties, making it a valuable compound for both academic research and potential therapeutic applications.
The synthesis of 5-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is the coupling of an isoquinoline derivative with a thiophene-containing precursor under appropriate catalytic conditions. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses of this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly improve the yield and purity of the product.
In terms of biological activity, 5-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline has shown promise in various assays. Studies have demonstrated its potential as a modulator of ion channels and receptors, which are critical targets in the treatment of neurological disorders such as epilepsy and pain. Additionally, this compound has exhibited anti-inflammatory properties in vitro, suggesting its potential application in inflammatory diseases.
The structural features of CAS 1518421-00-5 make it an attractive scaffold for further chemical modifications. Researchers have explored substituent effects on its biological activity by introducing various functional groups at different positions on the tetrahydroisoquinoline ring. These studies have provided valuable insights into the structure-activity relationships (SAR) of this compound class.
From a materials science perspective, 5-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline has been investigated for its potential use in organic electronics. The thiophene moiety contributes to its conjugation properties, which are essential for applications in semiconducting materials and optoelectronic devices. Recent studies have explored its integration into polymer blends to enhance charge transport properties.
In conclusion, 5-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1518421-00-5) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers in drug discovery and materials science. As ongoing studies continue to uncover new aspects of its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
1518421-00-5 (5-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline) 関連製品
- 1823885-22-8(3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine)
- 927819-64-5(N-(1-Carboxy-3-phenylpropyl)-S-lisinopril (Mixture of diastereomers))
- 898774-66-8(4'-Bromo-3-(3-methoxyphenyl)propiophenone)
- 253668-46-1(2-Fluoro-6-methoxybenzyl alcohol)
- 123637-77-4(6-(bromomethyl)-2-chloroquinoline)
- 899945-36-9(N-(2,2-diethoxyethyl)-N'-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylethanediamide)
- 2230802-42-1(3-Amino-3-cyclobutylpropan-1-ol hydrochloride)
- 2248345-74-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclobutane-1-carboxylate)
- 1393544-30-3(Ethyl (4-chloro-3-fluoropyridin-2-YL)acetate)
- 926282-77-1(3-methyl-6-phenyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid)




